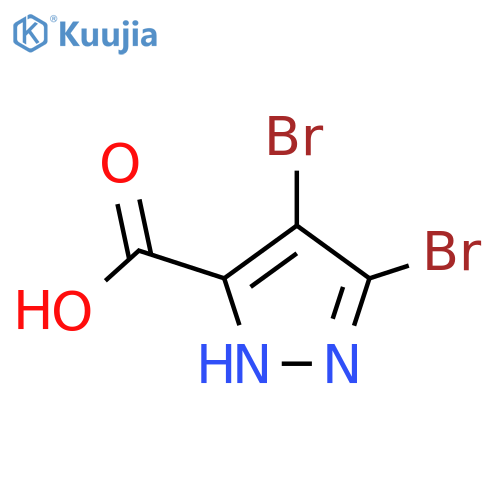Cas no 13745-16-9 (3,4-dibromo-1H-pyrazole-5-carboxylic acid)

13745-16-9 structure
商品名:3,4-dibromo-1H-pyrazole-5-carboxylic acid
CAS番号:13745-16-9
MF:C4H2Br2N2O2
メガワット:269.878879070282
MDL:MFCD03421972
CID:3058955
PubChem ID:7147590
3,4-dibromo-1H-pyrazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3,4-dibromo-1H-pyrazole-5-carboxylic acid
- Z1245633689
- MFCD03421972
- AKOS000308404
- 13745-16-9
- BBL039262
- 4,5-dibromo-1H-pyrazole-3-carboxylic Acid
- 3,4-Dibromo-1H-pyrazole-5-carboxylicacid
- STK313236
- C4H2Br2N2O2
- EN300-83634
- NAA74516
-
- MDL: MFCD03421972
- インチ: InChI=1S/C4H2Br2N2O2/c5-1-2(4(9)10)7-8-3(1)6/h(H,7,8)(H,9,10)
- InChIKey: VUGCSLXZCWWBBY-UHFFFAOYSA-N
- ほほえんだ: C1(=C(C(=O)O)NN=C1Br)Br
計算された属性
- せいみつぶんしりょう: 269.84625g/mol
- どういたいしつりょう: 267.84830g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
3,4-dibromo-1H-pyrazole-5-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-83634-10.0g |
3,4-dibromo-1H-pyrazole-5-carboxylic acid |
13745-16-9 | 95% | 10.0g |
$2274.0 | 2023-07-04 | |
| Enamine | EN300-83634-0.1g |
3,4-dibromo-1H-pyrazole-5-carboxylic acid |
13745-16-9 | 95% | 0.1g |
$167.0 | 2023-07-04 | |
| TRC | D426738-25mg |
3,4-dibromo-1H-pyrazole-5-carboxylic acid |
13745-16-9 | 25mg |
$ 70.00 | 2022-06-05 | ||
| Alichem | A049002542-1g |
3,4-Dibromo-1H-pyrazole-5-carboxylic acid |
13745-16-9 | 97% | 1g |
$725.04 | 2022-04-02 | |
| 1PlusChem | 1P00JERY-10g |
3,4-dibromo-1H-pyrazole-5-carboxylic acid |
13745-16-9 | 95% | 10g |
$2873.00 | 2023-12-22 | |
| Enamine | EN300-4714324-0.25g |
3,4-dibromo-1H-pyrazole-5-carboxylic acid |
13745-16-9 | 95% | 0.25g |
$238.0 | 2023-09-02 | |
| Enamine | EN300-4714324-0.5g |
3,4-dibromo-1H-pyrazole-5-carboxylic acid |
13745-16-9 | 95% | 0.5g |
$376.0 | 2023-09-02 | |
| Enamine | EN300-4714324-0.05g |
3,4-dibromo-1H-pyrazole-5-carboxylic acid |
13745-16-9 | 95% | 0.05g |
$112.0 | 2023-09-02 | |
| Enamine | EN300-4714324-5g |
3,4-dibromo-1H-pyrazole-5-carboxylic acid |
13745-16-9 | 95% | 5g |
$1279.0 | 2023-09-02 | |
| 1PlusChem | 1P00JERY-1g |
3,4-dibromo-1H-pyrazole-5-carboxylic acid |
13745-16-9 | 95% | 1g |
$658.00 | 2023-12-22 |
3,4-dibromo-1H-pyrazole-5-carboxylic acid 関連文献
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
13745-16-9 (3,4-dibromo-1H-pyrazole-5-carboxylic acid) 関連製品
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:13745-16-9)3,4-dibromo-1H-pyrazole-5-carboxylic acid

清らかである:99%
はかる:1g
価格 ($):597.0